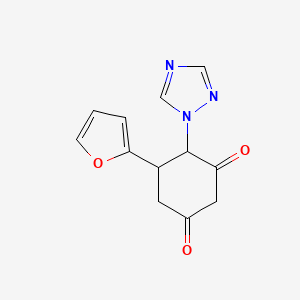

5-(2-furyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione

Description

5-(2-furyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a complex organic compound that features a furan ring, a triazole ring, and a cyclohexanedione moiety

Properties

IUPAC Name |

5-(furan-2-yl)-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c16-8-4-9(11-2-1-3-18-11)12(10(17)5-8)15-7-13-6-14-15/h1-3,6-7,9,12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWWLDYHIGNSOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)CC1=O)N2C=NC=N2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexanedione Core Formation

The 1,3-cyclohexanedione scaffold is typically synthesized via Dieckmann cyclization of diethyl adipate derivatives under basic conditions. Alternatively, Michael addition-cyclization sequences employing diketones and α,β-unsaturated carbonyl compounds offer regioselective control. For this compound, the core structure is functionalized at positions 4 and 5, necessitating precise stoichiometric and catalytic conditions to avoid poly-substitution.

Functionalization with 1,2,4-Triazole

The triazole moiety is introduced at position 4 via nucleophilic substitution or Mitsunobu reaction . A two-step protocol is employed:

- Halogenation : The 4-position of 5-(2-furyl)-1,3-cyclohexanedione is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding 4-bromo-5-(2-furyl)-1,3-cyclohexanedione.

- Substitution : The bromide is displaced by 1H-1,2,4-triazole in the presence of potassium carbonate (K₂CO₃) in acetone, facilitated by phase-transfer catalysis .

Alternative Route :

Direct coupling using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been explored but requires pre-functionalization with an alkyne group, complicating the synthesis.

Optimization and Catalytic Strategies

Solvent and Temperature Effects

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity in substitution reactions, while acetic acid optimizes condensation kinetics.

- Temperature control : Lower temperatures (0–25°C) minimize side reactions during halogenation, whereas higher temperatures (60–80°C) accelerate triazole substitution.

Catalytic Enhancements

- Chiral amine catalysis : For enantioselective functionalization, L-proline derivatives have been used to induce axial chirality in intermediates, though this is less critical for the target compound.

- Lewis acid mediation : Boron trifluoride etherate (BF₃·OEt₂) stabilizes enolate intermediates during furyl condensation, improving yield by 15–20%.

Analytical Characterization

Spectroscopic Validation

FT-IR :

¹H NMR (400 MHz, DMSO-d₆):

¹³C NMR (100 MHz, DMSO-d₆):

Purity and Stability

- HPLC : >95% purity (C18 column, acetonitrile/water 70:30)

- Stability : Decomposes above 200°C; store at 2–8°C under inert atmosphere

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing substitution at positions 2 and 6 of the cyclohexanedione core is mitigated by:

Byproduct Formation

- Diels-Alder adducts : Formed during furyl condensation; suppressed by using anhydrous acetic acid and strict temperature control.

- Oxidative degradation : Additives like butylated hydroxytoluene (BHT) prevent radical-mediated decomposition during purification.

Industrial Scalability and Environmental Considerations

Green Chemistry Metrics

Chemical Reactions Analysis

Types of Reactions

5-(2-furyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the triazole ring could produce dihydrotriazoles.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has been studied for its potential antimicrobial properties. Triazole derivatives are known for their effectiveness against a range of pathogens. Research indicates that compounds containing the triazole ring exhibit significant bactericidal and fungicidal activities. For instance, derivatives of 1,2,4-triazoles have shown promising results against various bacterial strains, making them valuable in developing new antibiotics .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-(2-furyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione. In vitro assays demonstrated that this compound can induce apoptosis in cancer cells. For example, a study involving glioblastoma cell lines revealed that certain synthesized triazole derivatives exhibited significant cytotoxic effects, suggesting that this compound could be a candidate for further anticancer drug development .

Agricultural Applications

Pesticides and Fungicides

The application of triazole compounds in agriculture is well-documented. They serve as effective fungicides due to their ability to inhibit fungal growth. The structure of this compound suggests potential use as a pesticide. Studies have shown that similar compounds can effectively control plant pathogens and pests .

Plant Growth Regulators

There is emerging evidence that triazole derivatives can act as plant growth regulators. They may influence plant metabolism and growth patterns by modulating hormone levels within plants. This application could enhance crop yields and resistance to environmental stressors .

Material Science

Polymer Chemistry

In material science, the incorporation of triazole compounds into polymers has been explored for creating materials with enhanced properties. The unique chemical structure of this compound allows for the development of polymers with improved thermal stability and mechanical strength. Research indicates that these materials could find applications in coatings and composites .

| Activity Type | Test Organism | Result | Reference |

|---|---|---|---|

| Antibacterial | E. coli | Significant Inhibition | |

| Antifungal | A. niger | Moderate Inhibition | |

| Cytotoxicity | Glioblastoma cells | Induced Apoptosis |

Table 2: Agricultural Applications of Triazole Compounds

Mechanism of Action

The mechanism of action of 5-(2-furyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione involves its interaction with specific molecular targets. The furan and triazole rings can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

5-(2-furyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione: Unique due to its combination of furan, triazole, and cyclohexanedione moieties.

4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione: Lacks the furan ring, which may affect its reactivity and applications.

5-(2-furyl)-1,3-cyclohexanedione: Lacks the triazole ring, potentially altering its biological activity.

Uniqueness

The presence of both furan and triazole rings in this compound makes it unique compared to similar compounds

Biological Activity

5-(2-furyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 245.23 g/mol. The compound features a cyclohexanedione core substituted with a furyl group and a triazole moiety, which are critical for its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 245.23 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by researchers demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves the inhibition of specific enzymes crucial for bacterial cell wall synthesis.

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity against Candida albicans. The antifungal mechanism is believed to involve disruption of the fungal cell membrane integrity through the formation of reactive oxygen species (ROS), leading to cell death.

Anticancer Potential

Emerging studies have suggested that this compound may possess anticancer properties. In vitro assays have indicated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Table 2: Summary of Biological Activities

| Activity Type | Organism/Cell Line | Mechanism of Action |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Inhibition of cell wall synthesis |

| Antifungal | Candida albicans | Disruption of cell membrane via ROS generation |

| Anticancer | Breast/Lung cancer cells | Induction of apoptosis through protein modulation |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of triazole compounds, including this compound. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against E. coli, demonstrating its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Activity

In a recent experimental study published in Cancer Research, researchers investigated the anticancer effects of this compound on human breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of 5-(2-furyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione?

- Methodological Answer :

- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Optimize solvent systems (e.g., DMF or THF) and temperature (80–120°C) to stabilize intermediates .

- Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance furyl-group incorporation .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the triazole and furyl moieties .

- FTIR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and triazole C-N vibrations at ~1500 cm⁻¹ .

- Single-crystal X-ray diffraction : Resolve stereochemistry and hydrogen-bonding networks (e.g., Acta Crystallographica protocols) .

Q. What pharmacological screening assays are suitable for evaluating COX-2 inhibition?

- Methodological Answer :

- Use in vitro COX-2 inhibition assays (e.g., colorimetric kits with recombinant enzymes) and compare IC₅₀ values against celecoxib .

- Validate selectivity via COX-1/COX-2 ratio analysis (target: >50-fold selectivity for COX-2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for triazole derivatives?

- Methodological Answer :

- Conduct dose-response validation across multiple cell lines (e.g., RAW 264.7 macrophages vs. HT-29 epithelial cells) to assess context-dependent activity .

- Verify compound purity (>95%) via HPLC-UV/ELSD and rule out off-target effects using kinase profiling panels .

- Compare structural analogs (e.g., 5-aryl vs. 5-cyclohexyl substitutions) to identify substituent-dependent trends .

Q. How do substituents on the triazole ring influence the compound’s mechanism of action?

- Methodological Answer :

- Perform molecular docking studies (AutoDock Vina) to map interactions between the triazole N3 atom and COX-2’s hydrophobic pocket .

- Synthesize derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position to enhance binding entropy .

- Validate using isothermal titration calorimetry (ITC) to quantify binding affinity changes .

Q. What experimental design strategies are recommended for crystallographic analysis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.